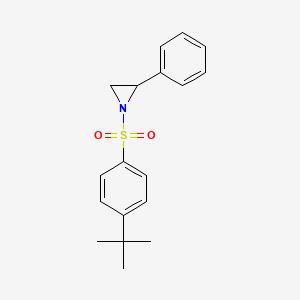
1-(4-tert-Butylbenzene-1-sulfonyl)-2-phenylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-Butylbenzene-1-sulfonyl)-2-phenylaziridine is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylbenzene-1-sulfonyl)-2-phenylaziridine can be synthesized through the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-phenylaziridine. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-tert-Butylbenzene-1-sulfonyl)-2-phenylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines.
Oxidation: The sulfonyl group can undergo oxidation reactions, potentially forming sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form the corresponding amine or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted amines or other nucleophile-adducts.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Corresponding amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-Butylbenzene-1-sulfonyl)-2-phenylaziridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through ring-opening reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-(4-tert-Butylbenzene-1-sulfonyl)-2-phenylaziridine primarily involves the reactivity of the aziridine ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The sulfonyl group can also participate in various chemical transformations, influencing the overall reactivity and stability of the compound. Molecular targets and pathways involved would depend on the specific application and the nature of the nucleophiles or other reactants used.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-tert-Butylbenzene-1-sulfonyl)-2-methylaziridine
- 1-(4-tert-Butylbenzene-1-sulfonyl)-2-ethylaziridine
- 1-(4-tert-Butylbenzene-1-sulfonyl)-2-propylaziridine
Comparison: 1-(4-tert-Butylbenzene-1-sulfonyl)-2-phenylaziridine is unique due to the presence of the phenyl group, which can influence its reactivity and potential applications. The phenyl group can participate in π-π interactions and other aromatic interactions, which can be advantageous in certain chemical and biological contexts. In contrast, similar compounds with alkyl groups may have different reactivity profiles and applications due to the absence of aromatic interactions.
Eigenschaften
CAS-Nummer |
918776-51-9 |
|---|---|
Molekularformel |
C18H21NO2S |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)sulfonyl-2-phenylaziridine |
InChI |
InChI=1S/C18H21NO2S/c1-18(2,3)15-9-11-16(12-10-15)22(20,21)19-13-17(19)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3 |
InChI-Schlüssel |
VZEODBYHWKDKEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)


![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B14193011.png)

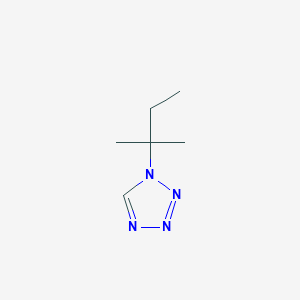
![4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile](/img/structure/B14193020.png)

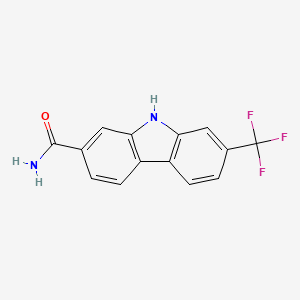
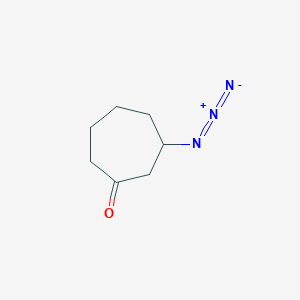
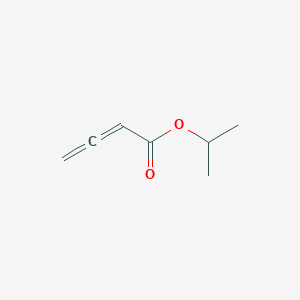
![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)

